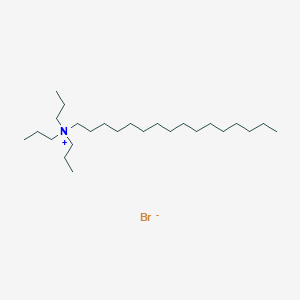
N,N,N-Tripropylhexadecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tripropylhexadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C25H54BrN. This compound is known for its surfactant properties and is used in various industrial and scientific applications. It is a cationic surfactant, meaning it carries a positive charge, which makes it effective in interacting with negatively charged surfaces and molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tripropylhexadecan-1-aminium bromide typically involves the quaternization of hexadecylamine with propyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Hexadecylamine+3Propyl Bromide→N,N,N-Tripropylhexadecan-1-aminium Bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tripropylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield the corresponding alcohol, while oxidation might produce a variety of oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
N,N,N-Tripropylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of biological samples, particularly in the extraction and purification of nucleic acids and proteins.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N,N,N-Tripropylhexadecan-1-aminium bromide involves its interaction with negatively charged surfaces and molecules. The positively charged ammonium group allows it to bind to negatively charged sites, disrupting the structure and function of the target molecules. This property is particularly useful in applications such as emulsification, where the compound helps to stabilize mixtures of oil and water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Tetradecyltrimethylammonium Bromide: A compound with a shorter alkyl chain but similar chemical behavior.
Uniqueness
N,N,N-Tripropylhexadecan-1-aminium bromide is unique due to its longer alkyl chain and tripropyl groups, which enhance its hydrophobic interactions and make it more effective in certain applications compared to its shorter-chain counterparts .
Propriétés
Numéro CAS |
25268-61-5 |
|---|---|
Formule moléculaire |
C25H54BrN |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
hexadecyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C25H54N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22-6-2,23-7-3)24-8-4;/h5-25H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
FIUXEBBRCRBWTE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


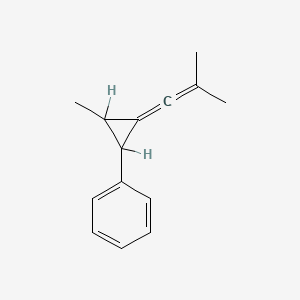
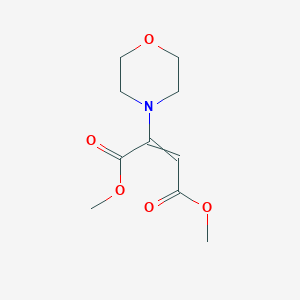


![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)
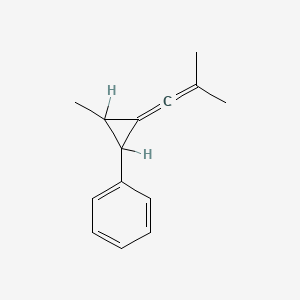
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
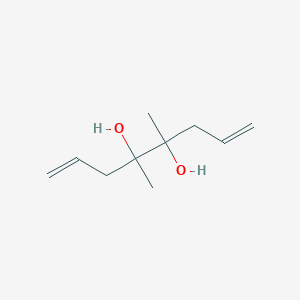
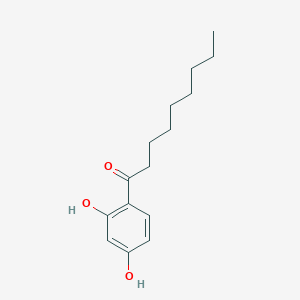

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
